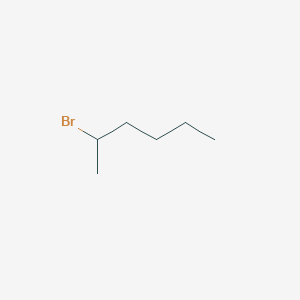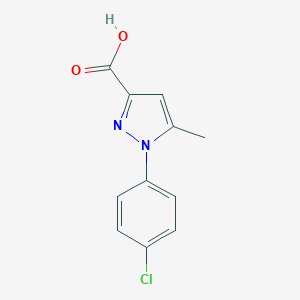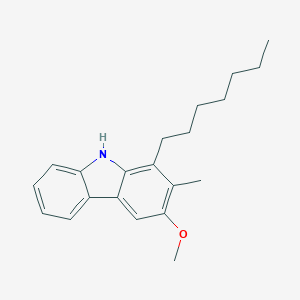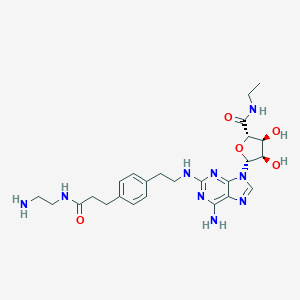![molecular formula C11H21NS2 B146074 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine CAS No. 132344-97-9](/img/structure/B146074.png)
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine, also known as DMCM, is a chemical compound that belongs to the class of thienodiazepines. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Mécanisme D'action
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine acts as a competitive antagonist of the GABA-A receptor. It binds to the receptor site and prevents the binding of GABA, which results in a decrease in the inhibitory neurotransmission. This leads to an increase in neuronal excitability and can cause convulsions and other neurological effects.
Effets Biochimiques Et Physiologiques
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and other neurotransmitters in the brain, which can lead to euphoria and addiction. It has also been shown to increase the levels of stress hormones, such as cortisol, which can lead to anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine has several advantages as a research tool. It is highly potent and selective, which allows for precise and specific targeting of the GABA-A receptor. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine also has some limitations. It is highly toxic and can cause convulsions and other neurological effects at high doses. It also has a short half-life, which can make it difficult to maintain stable concentrations in experiments.
Orientations Futures
There are several future directions for research involving 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine. One area of interest is the development of new drugs that target the GABA-A receptor. 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine has provided valuable insights into the role of the receptor in various neurological conditions, and further research could lead to the development of new treatments for these conditions. Another area of interest is the study of the long-term effects of 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine on the brain and behavior. It is important to understand the potential risks and benefits of using 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine as a research tool, and further research could help to clarify these issues.
Méthodes De Synthèse
The synthesis of 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine involves the reaction of 2-aminothiophenol with butyraldehyde and methylamine in the presence of a reducing agent. The resulting product is then purified using various chromatographic techniques.
Applications De Recherche Scientifique
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine has been widely used in scientific research as a tool to study the GABA-A receptor. It is a potent and selective antagonist of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. 2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine has been used to study the role of the GABA-A receptor in various physiological and pathological conditions, including anxiety, depression, epilepsy, and addiction.
Propriétés
Numéro CAS |
132344-97-9 |
|---|---|
Nom du produit |
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine |
Formule moléculaire |
C11H21NS2 |
Poids moléculaire |
231.4 g/mol |
Nom IUPAC |
2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine |
InChI |
InChI=1S/C11H21NS2/c1-3-4-7-11-13-9(2)12-8-5-6-10(12)14-11/h9-11H,3-8H2,1-2H3 |
Clé InChI |
NCUIAOPINFJUBZ-UHFFFAOYSA-N |
SMILES |
CCCCC1SC(N2CCCC2S1)C |
SMILES canonique |
CCCCC1SC(N2CCCC2S1)C |
Synonymes |
4H-Pyrrolo2,1-d-1,3,5-dithiazine, 2-butyltetrahydro-4-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)
![3-Methylene-1-oxaspiro[3.5]nonan-2-one](/img/structure/B146025.png)
